molecular formula C20H32OS B1162982 2,3-Thioepoxy Madol CAS No. 4267-80-5

2,3-Thioepoxy Madol

Cat. No.: B1162982
CAS No.: 4267-80-5
M. Wt: 320.54
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Thioepoxy Madol involves chemical synthesis and enzyme-catalyzed reactions. One of the common synthetic routes includes the reaction of androstan-17-ol with sulfur-containing reagents to introduce the epithio group at the 2,3 positions . The reaction conditions typically involve the use of mild temperatures and solvents such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzyme-catalyzed reactions are also employed in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,3-Thioepoxy Madol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Thioepoxy Madol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Thioepoxy Madol involves its interaction with specific molecular targets, including steroid receptors and enzymes. The epithio group is believed to play a crucial role in its biological activity by modulating the interaction with these targets. The compound may exert its effects through pathways involving steroid hormone signaling and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the epithio group at the 2,3 positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .

Biological Activity

2,3-Thioepoxy Madol, also known as Hemapolin or Epistane, is a synthetic anabolic steroid derived from the modification of the steroid epitiostanol. Its unique structural characteristics, including a 2α,3α-epithio ring, contribute to its biological activity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its anabolic effects, androgenic activity, metabolism, and potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula : C20_{20}H32_{32}OS
  • Molecular Weight : 320.54 g/mol
  • Melting Point : 168-169 °C
  • Boiling Point : 427.0 ± 38.0 °C (predicted)
  • Density : 1.113 g/cm³

Anabolic and Androgenic Activity

Research indicates that this compound exhibits significant anabolic activity while minimizing androgenic effects. It enhances protein synthesis and promotes lean muscle mass gain without the common side effects associated with many anabolic steroids.

Table 1: Anabolic vs. Androgenic Activity Comparison

CompoundAnabolic ActivityAndrogenic Activity
This compoundHighLow
TestosteroneHighHigh
NandroloneModerateLow

The anabolic effects of this compound are primarily mediated through its interaction with androgen receptors (AR). Studies have demonstrated that it acts as a potent agonist in various biological assays.

Case Study: Androgen Receptor Activation

A study utilized a yeast cell-based androgen receptor bioassay to evaluate the activity of Hemapolin and its metabolites. The results indicated that both Hemapolin and its metabolites were effective activators of the equine androgen receptor, suggesting a strong potential for muscle-building applications in veterinary medicine .

Metabolism

The metabolic pathways of this compound have been investigated through in vivo studies. Following administration in equine models, several metabolites were identified via gas chromatography-mass spectrometry (GC-MS). Key findings include:

  • Detection of dihydroxylated derivatives.
  • Identification of isomeric enone metabolites.
  • Evidence of hydroxylation processes leading to additional metabolites.

These metabolic transformations may influence both the efficacy and safety profile of the compound in clinical settings .

Therapeutic Applications

While primarily recognized for its anabolic properties in sports and bodybuilding contexts, emerging research suggests potential therapeutic applications for this compound in conditions such as muscle wasting diseases and possibly even autism spectrum disorders due to its influence on muscle growth and metabolic pathways .

Table 2: Potential Therapeutic Applications

ConditionPotential Benefit
Muscle WastingIncreased muscle mass
Autism Spectrum DisordersPossible behavioral benefits
Hormonal ImbalancesRestoration of hormonal levels

Properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLPHRJJTCUQAY-WIRWPRASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101047955
Record name Hemapolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4267-80-5
Record name 2,3-Thioepoxy madol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004267805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hemapolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-THIOEPOXY MADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z50OE1022B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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